Propanoic acid, 2,2-dichloro-, octyl ester
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Overview
Description
Propanoic acid, 2,2-dichloro-, octyl ester is an organic compound with the molecular formula C11H20Cl2O2. It is an ester derived from propanoic acid and octanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dichloro-, octyl ester can be synthesized through the esterification of 2,2-dichloropropanoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dichloro-, octyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2,2-dichloropropanoic acid and octanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and octanol.
Transesterification: Different esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Propanoic acid, 2,2-dichloro-, octyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving esterases and their role in hydrolyzing ester bonds.
Medicine: It may be explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: The ester is used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dichloro-, octyl ester involves the hydrolysis of the ester bond in the presence of esterases or under acidic or basic conditions. The hydrolysis results in the formation of 2,2-dichloropropanoic acid and octanol. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, octyl ester: Similar structure but lacks the chlorine atoms.
Propanoic acid, 2-chloro-, octyl ester: Contains only one chlorine atom.
Propanoic acid, 2-methyl-, octyl ester: Contains a methyl group instead of chlorine atoms.
Uniqueness
Propanoic acid, 2,2-dichloro-, octyl ester is unique due to the presence of two chlorine atoms on the second carbon of the propanoic acid moiety. This structural feature imparts distinct chemical reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
89876-39-1 |
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Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
octyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-3-4-5-6-7-8-9-15-10(14)11(2,12)13/h3-9H2,1-2H3 |
InChI Key |
ZTJCYFUMWRZZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)(Cl)Cl |
Origin of Product |
United States |
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